Cambridge id 6963040
Description
Cambridge ID 6963040 corresponds to the chemical compound (3-Bromo-5-chlorophenyl)boronic acid, identified by CAS No. 1046861-20-4. This organoboron compound has the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL in water, classified as "soluble" under ESOL guidelines.
- Synthetic Accessibility Score: 2.07, reflecting moderate ease of synthesis .
The compound’s boronic acid group and halogen substituents (bromo, chloro) make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research .
Properties
Molecular Formula |
C18H21BrN2O3S |
|---|---|
Molecular Weight |
425.3g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
VTHBFZXBAQADEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorine substitution (CAS 1072952-97-4) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity, which may influence binding affinity in drug design .
Solubility and Bioavailability:
- Compounds with lower halogen content (e.g., CAS 913835-72-2) exhibit higher solubility (e.g., ~1.5 mg/mL estimated) due to reduced molecular weight and lipophilicity .
- Bromine substituents correlate with higher LogP values, impacting membrane permeability and bioavailability .
Synthetic Accessibility:
Pharmacological Potential
Industrial Relevance
- Cross-Coupling Efficiency: The bromine and chlorine substituents enhance oxidative stability, making it preferable for high-temperature reactions compared to fluorine-containing analogs .
- Material Science: Its planar aromatic structure facilitates integration into conjugated polymers, with applications in organic light-emitting diodes (OLEDs) .
Q & A
Basic Research Questions
Q. How can researchers formulate precise and measurable research questions for studies involving Cambridge ID 6963040?
- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews (e.g., using databases like Scopus or Web of Science). Narrow broad topics into specific inquiries using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Weak: "What are the properties of this compound?"
- Improved: "How does the molecular structure of this compound influence its reactivity under varying pH conditions?"
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for experimental studies. Validate questions through peer feedback and pilot studies .
Q. What steps are required to access this compound data or materials for academic research?
- Methodological Answer :
Review publicly available resources (e.g., Cambridge English Corpus, sample tests) to avoid redundant requests .
Submit a formal request with:
- A clear research question and hypothesis.
- Proposed methodology (e.g., experimental design, statistical tools).
- Ethical compliance documentation (if involving human subjects).
Include a letter of support from an academic advisor for graduate students. Allow 4–6 weeks for review. Approved projects often require non-disclosure agreements due to commercial sensitivities .
Q. How should researchers design a literature review for studies on this compound?
- Methodological Answer :
- Step 1 : Use keyword clusters (e.g., "this compound synthesis," "spectroscopic analysis") in databases like PubMed or SciFinder.
- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
- Step 3 : Synthesize findings thematically (e.g., structural analogs, catalytic applications) using tools like NVivo or Excel. Critically evaluate contradictions in data, such as conflicting reactivity reports, and annotate gaps for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallography, NMR for molecular dynamics).
- Sensitivity Analysis : Test variables like temperature or solvent purity that may explain discrepancies.
- Meta-Analysis : Statistically aggregate data from prior studies to identify outliers or trends. For example, conflicting catalytic efficiency values could be analyzed via ANOVA to assess methodological variability .
Q. What advanced experimental designs are suitable for studying this compound’s mechanistic pathways?
- Methodological Answer :
- Quasi-Experimental Design : Compare natural analogs of this compound under controlled conditions.
- Longitudinal Studies : Track degradation or stability over extended periods using accelerated aging tests.
- Computational Modeling : Pair empirical data with DFT (Density Functional Theory) simulations to predict reaction pathways.
Example Framework :
| Phase | Action | Tool |
|---|---|---|
| Hypothesis | Define mechanistic variables | Literature synthesis |
| Testing | Conduct kinetic studies | HPLC-MS, stopped-flow spectrometry |
| Validation | Compare with simulated data | Gaussian, VASP |
Q. How can theoretical frameworks be integrated into empirical studies on this compound?
- Methodological Answer :
- Select a foundational theory (e.g., Transition State Theory for kinetic studies) to guide hypothesis formulation.
- Operationalize variables : Link abstract concepts (e.g., "activation energy") to measurable indicators (e.g., Arrhenius plot slopes).
- Iterative refinement : Adjust the framework based on empirical findings. For instance, if this compound exhibits unexpected stereoselectivity, revisit steric/electronic theories to refine predictions .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing heterogeneous datasets on this compound?
- Methodological Answer :
- Multivariate Analysis : Use PCA (Principal Component Analysis) to reduce dimensionality in spectral or catalytic data.
- Bayesian Inference : Model uncertainty in low-sample studies (e.g., rare polymorphs).
- Machine Learning : Train algorithms on structural descriptors (e.g., SMILES notations) to predict properties like solubility. Tools like Python’s Scikit-learn or R’s Caret are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
